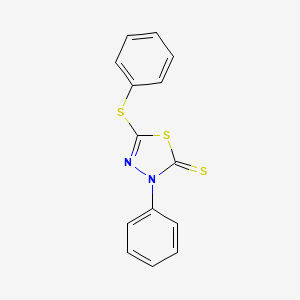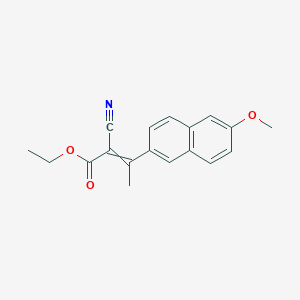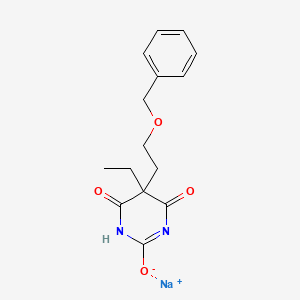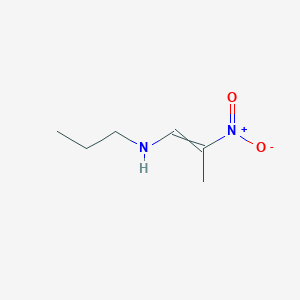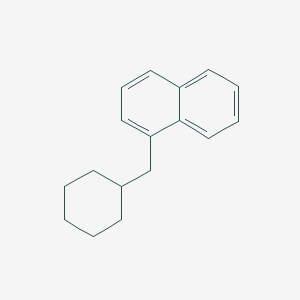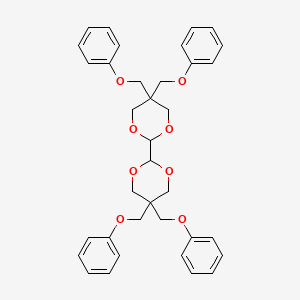
5,5,5',5'-Tetrakis(phenoxymethyl)-2,2'-bi-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is a complex organic compound characterized by its unique structure, which includes multiple phenoxymethyl groups attached to a bi-1,3-dioxane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane typically involves the reaction of phenol derivatives with formaldehyde under acidic or basic conditions to form phenoxymethyl groups. These groups are then attached to a bi-1,3-dioxane core through a series of condensation reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxymethyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenoxymethyl groups to hydroxymethyl groups.
Substitution: The phenoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxymethyl derivatives.
Aplicaciones Científicas De Investigación
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane involves its interaction with specific molecular targets and pathways. The phenoxymethyl groups can interact with enzymes and receptors, modulating their activity. The bi-1,3-dioxane core provides structural stability and can influence the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’,5’‘,5’‘’-(1,3,6,8-pyrenetetrayl)tetrakis-1,3-Benzenedicarboxylic acid
- 4,4´,4´´,4´´´-tetra(tert-butyl)-5,5´,5´´,5´´´-tetrakis(phenylsulfanyl)phthalocyanines
Uniqueness
5,5,5’,5’-Tetrakis(phenoxymethyl)-2,2’-bi-1,3-dioxane is unique due to its specific arrangement of phenoxymethyl groups and the bi-1,3-dioxane core. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
64960-64-1 |
|---|---|
Fórmula molecular |
C36H38O8 |
Peso molecular |
598.7 g/mol |
Nombre IUPAC |
2-[5,5-bis(phenoxymethyl)-1,3-dioxan-2-yl]-5,5-bis(phenoxymethyl)-1,3-dioxane |
InChI |
InChI=1S/C36H38O8/c1-5-13-29(14-6-1)37-21-35(22-38-30-15-7-2-8-16-30)25-41-33(42-26-35)34-43-27-36(28-44-34,23-39-31-17-9-3-10-18-31)24-40-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2 |
Clave InChI |
URRGLOWOCUPONF-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)C2OCC(CO2)(COC3=CC=CC=C3)COC4=CC=CC=C4)(COC5=CC=CC=C5)COC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


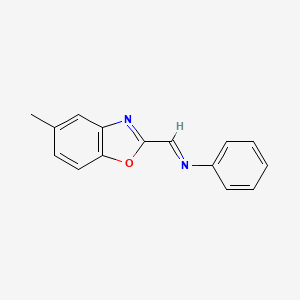
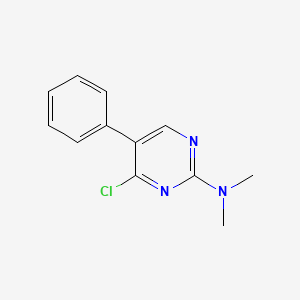
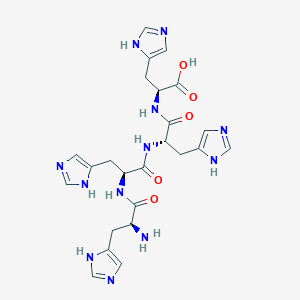
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
